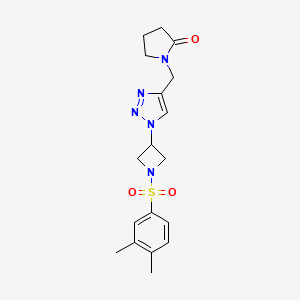
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H23N5O3S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((3,4-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Antitumoral Activity
This compound, due to its structural similarity with triazole and pyrazole derivatives, may exhibit promising antiviral and antitumoral activities . These activities are often associated with the ability to inhibit key processes in viral replication or cancer cell proliferation. For instance, some triazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division .
Antibacterial Applications
The presence of the triazole moiety can be associated with antibacterial properties . Triazole derivatives have been synthesized and tested for their efficacy against various bacterial strains, which could make this compound a candidate for developing new antibacterial agents .
Antifungal Properties
Similar to antibacterial applications, the triazole ring structure is known to contribute to antifungal properties . Drugs like voriconazole, which contain a triazole ring, are used as antifungal agents. This suggests potential use of our compound in developing treatments for fungal infections .
Anti-Inflammatory and Analgesic Effects
Compounds with a triazole ring have been reported to exhibit anti-inflammatory and analgesic effects . This could mean that our compound might be useful in the treatment of inflammatory diseases and as a pain reliever .
Antioxidant Activity
The structural features of this compound suggest potential antioxidant activity . Antioxidants are crucial in protecting cells from oxidative stress, and this compound could contribute to research in this area .
Agricultural Applications
While the search did not yield specific results for agricultural applications, the antibacterial and antifungal properties of this compound could be explored for plant protection. It could potentially be used to develop pesticides or treatments for plant diseases .
Industrial Applications
In the industrial sector, the compound’s potential antibacterial and antifungal properties could be utilized in the production of sanitary products or materials that require antimicrobial coatings .
Drug Development Synthon
Imidazole, a related moiety, is a core structure in many pharmaceuticals. The compound could serve as a synthon in the development of new drugs, offering a scaffold upon which various pharmacologically active agents could be built .
Propiedades
IUPAC Name |
1-[[1-[1-(3,4-dimethylphenyl)sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-13-5-6-17(8-14(13)2)27(25,26)22-11-16(12-22)23-10-15(19-20-23)9-21-7-3-4-18(21)24/h5-6,8,10,16H,3-4,7,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMKADFXYBTQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)CN4CCCC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,1-Dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2906872.png)
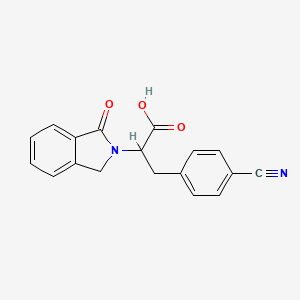



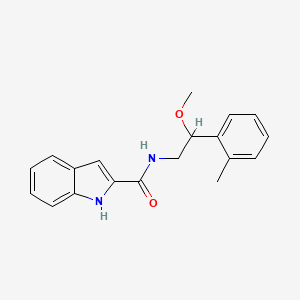
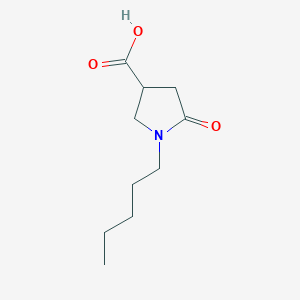


![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
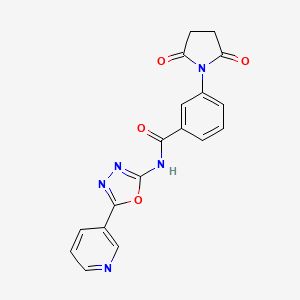
![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)
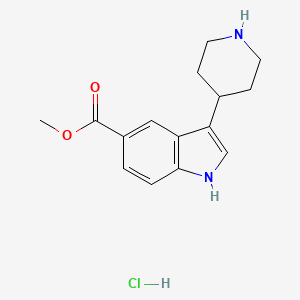
![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)